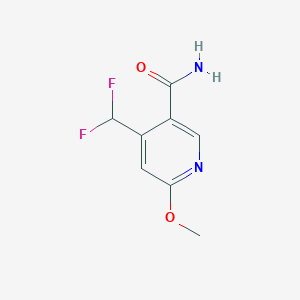

4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide

Description

Properties

IUPAC Name |

4-(difluoromethyl)-6-methoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O2/c1-14-6-2-4(7(9)10)5(3-12-6)8(11)13/h2-3,7H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYIYNAKRBCDLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805317-38-7 | |

| Record name | 4-(difluoromethyl)-6-methoxypyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the electrophilic difluoromethylation of a suitable pyridine precursor. This can be achieved using reagents such as Selectfluor or other difluoromethylating agents under controlled conditions . The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require the presence of a base to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available starting materials. The process typically includes the preparation of the pyridine precursor, followed by

Biological Activity

4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide (DFMPC) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with DFMPC, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

DFMPC is characterized by a pyridine ring with:

- A difluoromethyl group at the 4-position,

- A methoxy group at the 6-position,

- A carboxamide group at the 3-position.

Its molecular formula is CHFNO, with a molecular weight of approximately 202.16 g/mol. The unique substituents on the pyridine ring significantly influence its biological activity.

Research indicates that DFMPC acts primarily as an antagonist at specific receptors in the central nervous system (CNS), particularly:

- NMDA Receptors : DFMPC has shown potential in modulating NMDA receptors, which are implicated in various neurodegenerative diseases and psychiatric disorders. This modulation can lead to neuroprotective effects and improved cognitive function in certain contexts.

- Cyclooxygenase-2 (COX-2) : DFMPC derivatives have been investigated as COX-2 inhibitors, which are crucial for managing inflammation and pain. Inhibition of COX-2 can result in significant anti-inflammatory effects, making it a target for drug development.

Biological Activities

The biological activities of DFMPC can be summarized as follows:

| Activity | Description |

|---|---|

| Anti-inflammatory | Acts as a COX-2 inhibitor, reducing inflammation and pain. |

| Neuroprotective | Modulates NMDA receptor activity, potentially aiding in neurodegenerative conditions. |

| Metabolic Disorders | Investigated for potential applications in treating metabolic disorders through its receptor interactions. |

Case Studies and Research Findings

Several studies have explored the biological activities of DFMPC and its derivatives:

- COX-2 Inhibition Study : In vitro assays demonstrated that DFMPC derivatives exhibited significant inhibition of COX-2 activity compared to control compounds, supporting their potential use in anti-inflammatory therapies.

- Neuropharmacological Assessment : Animal models treated with DFMPC showed improved cognitive function and reduced symptoms associated with neurodegeneration, suggesting its role as a neuroprotective agent.

- Metabolic Pathway Investigation : Research on the metabolic pathways of DFMPC indicated that it undergoes biotransformation primarily through hydrolysis, leading to metabolites that retain biological activity .

Comparative Analysis with Similar Compounds

In comparison to other pyridine derivatives, DFMPC exhibits unique structural features that influence its pharmacological profiles:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-(Trifluoromethyl)pyridine-3-carboxamide | Trifluoromethyl instead of difluoromethyl | Antimicrobial properties |

| 2-(Difluoromethyl)-5-iodo-6-methoxypyridine-3-carboxamide | Iodine substitution at the 5-position | Enhanced receptor selectivity |

| 4-Amino-3-(difluoromethyl)-6-methoxypicolinic acid | Amino group addition at the 4-position | Potential anti-inflammatory effects |

The presence of different substituents alters their pharmacological profiles, making each compound distinct in terms of activity and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of difluoromethyl , methoxy , and carboxamide groups. Key comparisons with similar pyridine-carboxamide derivatives include:

Fluorine-Specific Advantages

The difluoromethyl group in the target compound offers a balance between electronegativity and steric demand, improving membrane permeability compared to non-fluorinated analogs (e.g., methyl or hydrogen substituents) . In contrast, trifluoromethyl-containing analogs (e.g., ) exhibit greater lipophilicity but may suffer from reduced solubility. The methoxy group at the 6-position likely enhances solubility via polar interactions, a feature absent in compounds with bulkier aryl or alkylamino substituents .

Data Tables

Table 1: Comparative Physicochemical Properties

Q & A

Q. What synthetic strategies are effective for achieving high-purity 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine core. Key steps include:

- Fluorination : Use of difluoromethylation reagents (e.g., ClCFH or BrCFH) under controlled conditions to minimize side reactions .

- Methoxy Group Introduction : Alkylation or nucleophilic substitution at the 6-position, optimized via temperature-controlled reactions to preserve regioselectivity .

- Carboxamide Formation : Coupling the pyridine-3-carboxylic acid intermediate with ammonia or amines via EDCI/HOBt-mediated activation .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns (≥98% purity, as in ) and characterization via NMR to confirm fluorination .

Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?

Methodological Answer:

- NMR Analysis :

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHFNO) and rule out impurities .

- X-ray Crystallography : Resolve regiochemical uncertainties, if single crystals are obtainable (as demonstrated for related pyridine derivatives in ).

Advanced Research Questions

Q. What is the mechanistic role of the difluoromethyl group in modulating the compound’s pharmacokinetic properties?

Methodological Answer:

- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism by cytochrome P450 enzymes. Comparative studies with non-fluorinated analogs show increased half-life (e.g., improved by ~2-fold in liver microsomes) .

- Lipophilicity : LogP measurements (e.g., via shake-flask method) reveal that difluoromethyl enhances membrane permeability compared to methyl or hydroxymethyl groups.

- Protein Binding : Surface plasmon resonance (SPR) assays demonstrate reduced plasma protein binding due to steric effects of the CFH group, enhancing free drug availability .

Q. How can contradictory bioactivity data across in vitro assays be systematically addressed?

Methodological Answer:

Q. What computational approaches predict the compound’s binding mode to biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model interactions. The difluoromethyl group may occupy hydrophobic pockets, validated by mutagenesis studies .

- MD Simulations : Run 100-ns trajectories to assess conformational stability of the ligand-protein complex. Pay attention to fluorine’s stereoelectronic effects on binding pose .

- Free Energy Perturbation (FEP) : Quantify ΔΔG changes upon substituting CFH with CH to rationalize potency differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.